1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride
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Overview
Description
1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride is an organic compound with the empirical formula C10H11ClN2 and a molecular weight of 194.66 g/mol . This compound is a hydrazine derivative, characterized by the presence of both naphthalene and phenyl groups attached to the hydrazine moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride typically involves the reaction of naphthylamine with phenylhydrazine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired hydrazine derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Various substituted hydrazine derivatives
Scientific Research Applications
1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and proteins, thereby modulating their activity. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 1-Methyl-1-phenylhydrazine
- N-(1-Naphthyl)ethylenediamine dihydrochloride
Uniqueness
1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride is unique due to its dual aromatic structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and interactions compared to its analogs, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
6341-41-9 |
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Molecular Formula |
C16H15ClN2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
1-naphthalen-1-yl-1-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C16H14N2.ClH/c17-18(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16;/h1-12H,17H2;1H |
InChI Key |
DGGHLPNZPUWELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)N.Cl |
Origin of Product |
United States |
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